molecular formula C8H10Br2N2S B6349942 {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 133067-70-6

{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B6349942
CAS No.: 133067-70-6
M. Wt: 326.05 g/mol
InChI Key: ADASRXGBBWYRKT-UHFFFAOYSA-N
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Description

{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide is an organosulfur compound that features a bromophenyl group attached to a sulfanyl-methanimidamide moiety

Mechanism of Action

Target of Action

It is known that similar compounds, such as s- (3,4-dichlorobenzyl) isothiourea (a22), act on the rod-shape maintenance mechanism of rod-like bacteria . This suggests that 2-Bromobenzyl carbamimidothioate hydrobromide may have a similar target.

Mode of Action

Based on the action of similar compounds, it can be inferred that it may interact with its targets to disrupt their normal function

Biochemical Pathways

It is known that similar compounds can affect the fundamental process of bacterial cytokinesis , suggesting that 2-Bromobenzyl carbamimidothioate hydrobromide may have a similar effect.

Result of Action

It is known that similar compounds can inhibit the formation of the z-ring by the structural protein ftsz, a bacterial homolog of tubulin . This suggests that 2-Bromobenzyl carbamimidothioate hydrobromide may have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 2-bromobenzyl chloride with thiourea, followed by treatment with hydrobromic acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Reaction Time: Several hours to ensure complete reaction

The general reaction scheme can be represented as:

  • 2-bromobenzyl chloride + thiourea → {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide
  • {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide + hydrobromic acid → this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidamide moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Iodo derivatives or other substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the bromophenyl group can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
  • {[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
  • {[(2-Iodophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Uniqueness

{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can enhance the compound’s ability to participate in various chemical and biological processes.

Properties

IUPAC Name

(2-bromophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADASRXGBBWYRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC(=N)N)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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